2-(Benzenesulfonyl)-5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazole
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Description
- 2-(Benzenesulfonyl)-5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazole is a heterocyclic compound with a fused pyrazole ring.
- It contains a sulfonyl group, bromine, and fluorine substituents on the phenyl rings.
- The benzenesulfonyl group imparts reactivity and potential pharmacological properties.
Synthesis Analysis
- The synthesis of this compound involves the reaction of appropriate precursors, such as bromobenzene, fluorobenzene, and benzenesulfonyl chloride, followed by cyclization to form the dihydropyrazole ring.
Molecular Structure Analysis
- The molecular formula is C₁₃H₉BrFNO .
- The compound’s structure includes a dihydropyrazole ring, a benzenesulfonyl group, and halogenated phenyl rings.
Chemical Reactions Analysis
- The compound can undergo substitution reactions due to the presence of halogens.
- It may participate in nucleophilic additions or eliminations.
Physical And Chemical Properties Analysis
- Physical Properties : Crystalline, colorless, and odorless.
- Chemical Properties : Reactivity due to the aromatic rings and functional groups.
Safety And Hazards
- Safety data should be obtained from reliable sources.
- Always handle chemicals with proper precautions.
Future Directions
- Investigate its pharmacological potential, including antimicrobial and anticancer activities.
- Explore modifications to enhance efficacy and reduce toxicity.
properties
IUPAC Name |
2-(benzenesulfonyl)-5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrFN2O2S/c22-17-10-6-15(7-11-17)20-14-21(16-8-12-18(23)13-9-16)25(24-20)28(26,27)19-4-2-1-3-5-19/h1-13,21H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVQDQWVRMSTIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzenesulfonyl)-5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazole |
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